molecular formula C11H24N2 B1389196 N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 933744-98-0

N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Cat. No.: B1389196
CAS No.: 933744-98-0
M. Wt: 184.32 g/mol
InChI Key: OBBQYZWMTSSZBI-UHFFFAOYSA-N
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Description

N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)12-7-9-13-8-5-4-6-11(13)3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBQYZWMTSSZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological potential of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Potential of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine Derivatives

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] This guide delves into the pharmacological potential of a specific class of these compounds: this compound derivatives. While direct research on this exact molecular entity is emerging, this document synthesizes current knowledge on structurally related piperidine analogs to forecast its potential therapeutic applications, with a primary focus on antimicrobial and cytotoxic activities. By examining established synthetic protocols, structure-activity relationships, and in-vitro evaluation methodologies for similar compounds, this guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring this promising chemical space.

Introduction: The Prominence of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in drug discovery. Its prevalence in a wide array of clinically approved drugs and natural alkaloids underscores its importance. The structural and physicochemical properties of the piperidine motif, such as its ability to engage in hydrogen bonding and its conformational flexibility, allow for favorable interactions with a multitude of biological targets.[1] This versatility has led to the development of piperidine-containing drugs with diverse therapeutic applications.

This technical guide will focus on the largely unexplored pharmacological potential of this compound and its derivatives. The core structure combines a 2-methylpiperidine ring, an ethylamine linker, and an N-isopropyl group. By analogy with other N-substituted piperidine derivatives, this class of compounds is hypothesized to possess significant biological activities. This guide will explore the synthetic pathways to access these molecules, their potential as antimicrobial and cytotoxic agents, and the key structural features that may govern their efficacy.

Synthetic Strategies for N-substituted 2-Methylpiperidine Derivatives

The synthesis of this compound derivatives can be approached through several established synthetic routes commonly employed for the preparation of N-substituted piperidines. A general and versatile method involves the reductive amination of a suitable ketone with 2-(2-methylpiperidin-1-yl)ethan-1-amine.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2_methylpiperidine 2-Methylpiperidine intermediate_1 1-(2-Hydroxyethyl)-2-methylpiperidine 2_methylpiperidine->intermediate_1 Alkylation 2_chloroethanol 2-Chloroethanol 2_chloroethanol->intermediate_1 intermediate_2 1-(2-Aminoethyl)-2-methylpiperidine intermediate_1->intermediate_2 Amination final_product This compound intermediate_2->final_product Reductive Amination acetone Acetone (Propan-2-one) acetone->final_product

Caption: Generalized synthetic workflow for this compound.

This multi-step synthesis begins with the alkylation of 2-methylpiperidine with a suitable two-carbon electrophile, such as 2-chloroethanol, to introduce the ethyl side chain. Subsequent conversion of the terminal hydroxyl group to an amine, followed by reductive amination with a ketone (in this case, acetone for the N-isopropyl derivative), yields the target compound. The specific reagents and reaction conditions can be optimized to improve yield and purity.

Pharmacological Potential: Insights from Analogous Compounds

While specific pharmacological data for this compound derivatives are not yet widely published, the extensive body of research on other piperidine derivatives allows for informed predictions of their potential biological activities. The primary areas of interest based on existing literature are antimicrobial and cytotoxic effects.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of various piperidine derivatives against a broad spectrum of bacteria and fungi.[2][3][4] The piperidine moiety is thought to contribute to the disruption of microbial cell membranes or interfere with essential cellular processes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Piperidine Derivatives against Various Microorganisms.

Compound ClassTest OrganismMIC (µg/mL)Reference
Piperidine-substituted halogenobenzenesStaphylococcus aureus32-512[3]
Piperidine-substituted halogenobenzenesEscherichia coli32-512[3]
Piperidine-substituted halogenobenzenesCandida albicans32-512[3]
Novel Piperidine DerivativesBacillus subtilis0.75[2]
Novel Piperidine DerivativesEscherichia coli1.5[2]

The data in Table 1, while not specific to the target compound, indicates that the piperidine scaffold is a viable pharmacophore for the development of new antimicrobial agents. The variation in MIC values highlights the importance of the substitution pattern on the piperidine ring and its N-substituents in determining the potency and spectrum of activity.

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Antimicrobial_Testing_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis prep_compound Prepare stock solution of test compound serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare standardized microbial inoculum add_inoculum Inoculate wells with microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate plates (e.g., 37°C for 24h) add_inoculum->incubation read_results Determine MIC (lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with broth to achieve a range of desired concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxic (Anticancer) Activity

Piperidine derivatives have also been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.[5]

Table 2: Cytotoxic Activity (IC50) of Representative Piperidine Derivatives against Human Cancer Cell Lines.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Tetramethylpiperidine-substituted phenazinesWHCO3Esophageal Cancer0.36[5]
Tetramethylpiperidine-substituted phenazinesPLCHepatocellular Carcinoma0.47[5]
Tetramethylpiperidine-substituted phenazinesCaCo2Colon Cancer0.48[5]
1-(Piperidin-2-ylmethyl)piperidine analog (DTPEP)MCF-7Breast Cancer8.1[6]
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogA549Lung Cancer(TGI of 40.9% at 100 mg/kg)[7]

The data presented in Table 2 suggests that piperidine-containing molecules can exhibit potent cytotoxic activity against a range of cancer cell lines. The efficacy is highly dependent on the overall molecular structure, including the nature of the substituents on the piperidine ring and the aromatic moieties.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Analysis seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells with varying concentrations of compound seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound derivatives is likely to be influenced by several structural features. Based on the literature for related compounds, the following SAR principles can be hypothesized:

Caption: Key structural features influencing the biological activity of this compound derivatives.

  • 2-Methylpiperidine Ring: The presence and stereochemistry of the methyl group at the 2-position can significantly impact binding affinity and selectivity for biological targets. Further substitution on the piperidine ring could modulate lipophilicity and pharmacokinetic properties.

  • Ethylamine Linker: The length and flexibility of the ethylamine linker are crucial for positioning the pharmacophoric elements correctly within a target's binding site. Modifications to the linker, such as introducing rigidity or heteroatoms, could fine-tune the activity.

  • N-Isopropyl Group: The nature of the N-substituent plays a critical role in determining the overall lipophilicity and steric bulk of the molecule. Varying the N-alkyl or introducing aryl groups can lead to significant changes in biological activity.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. While this guide provides a foundational overview based on the activities of related compounds, further research is imperative to fully elucidate their pharmacological potential.

Future studies should focus on:

  • Systematic Synthesis and Screening: A library of derivatives with modifications at the 2-methylpiperidine ring, the ethylamine linker, and the N-substituent should be synthesized and screened against a diverse panel of microbial strains and cancer cell lines.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

References

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6.
  • ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a–f and 2a–d. [Link]

  • PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]

  • PubMed. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. [Link]

  • PubMed. (2001). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. [Link]

  • ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. [Link]

  • MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]

  • Sarwat Jahan et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • PubMed Central. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • PubMed Central. (2015). Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils. [Link]

  • PubMed Central. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • PubMed. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

  • Google Patents. (n.d.). CN116444378A - Synthesis method of N-methyl isopropyl amine.
  • Google Patents. (n.d.). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.

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Literature review of 2-methylpiperidine ethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylpiperidine Ethylamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2] This guide provides a comprehensive technical review of a specific, yet significant, subclass: 2-methylpiperidine ethylamine derivatives. The introduction of a methyl group at the 2-position imparts critical changes in stereochemistry, lipophilicity, and metabolic stability, while the ethylamine side chain serves as a versatile pharmacophore for interacting with various biological targets. We will explore the nuanced synthetic strategies required to access these molecules, delve into their diverse pharmacological profiles—ranging from central nervous system agents to antimicrobial and anticancer compounds—and synthesize the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.

The 2-Methylpiperidine Ethylamine Scaffold: A Structural Overview

The Piperidine Moiety in Drug Design

The six-membered piperidine heterocycle is one of the most ubiquitous scaffolds in modern pharmaceuticals.[1] Its prevalence is due to a combination of favorable properties: it is a saturated ring, providing a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating crucial interactions with receptors and enzymes. Furthermore, the piperidine ring is relatively stable from a metabolic standpoint and can be functionalized at multiple positions to modulate its pharmacokinetic and pharmacodynamic properties.[2]

Strategic Importance of 2-Methyl Substitution

The addition of a methyl group at the C-2 position introduces a chiral center, leading to (R)- and (S)-enantiomers which can exhibit profoundly different biological activities and metabolic fates. This stereochemical complexity allows for the fine-tuning of a molecule's interaction with its target. From a pharmacokinetic perspective, the 2-methyl group can act as a metabolic shield, sterically hindering the enzymatic degradation (e.g., by cytochrome P450 enzymes) of the adjacent nitrogen atom or the ring itself, often leading to an improved metabolic profile and longer half-life.[2]

The Ethylamine Side Chain as a Key Pharmacophore

The ethylamine moiety, –CH₂–CH₂–N<, is a classic pharmacophore found in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[3] Its flexibility allows it to adopt multiple conformations to fit within a binding site, and the terminal nitrogen is a key interaction point, often forming salt bridges or hydrogen bonds. The length of the two-carbon spacer is frequently optimal for bridging key residues in a target protein.

Synthetic Strategies for Accessing 2-Methylpiperidine Ethylamine Derivatives

The synthesis of these derivatives typically involves either the construction of the substituted piperidine ring or, more commonly, the modification of a pre-existing 2-methylpiperidine core. The latter approach is often more efficient for generating diverse libraries of compounds for SAR studies.

General Synthetic Workflow

A common and versatile method for attaching the ethylamine side chain is through reductive amination. This involves the reaction of a carbonyl-containing precursor with an amine, followed by reduction of the resulting imine/enamine intermediate.

G cluster_0 Pathway A: N-Alkylation cluster_1 Pathway B: Side Chain Construction A1 2-Methylpiperidine A3 Reductive Amination or SN2 Reaction A1->A3 A2 2-Haloethylamine or Acetaldehyde A2->A3 A4 Target Molecule A3->A4 B1 N-Protected 2-Methylpiperidine-X-Carboxaldehyde (X = bond or CH2) B3 Condensation/Reduction or Reductive Amination B1->B3 B2 Nitromethane or Primary Amine B2->B3 B4 Deprotection B3->B4 B5 Target Molecule B4->B5

Caption: General synthetic pathways to 2-methylpiperidine ethylamine derivatives.

Key Protocol: Synthesis via Reductive Amination

The following protocol is a representative example for the synthesis of N-(2-aminoethyl)-2-methylpiperidine, adapted from established methodologies for piperidine functionalization.[4] The causality behind this choice of reaction is its high efficiency, mild conditions, and broad substrate scope, making it a workhorse in medicinal chemistry for C-N bond formation.

Objective: To synthesize N-(2-aminoethyl)-2-methylpiperidine from 2-methylpiperidine and a protected amino-acetaldehyde precursor.

Step 1: Reaction Setup

  • To a stirred solution of 2-methylpiperidine (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.2 M), add N-Boc-2-aminoacetaldehyde (1.1 equivalents) at room temperature.

  • Stir the reaction mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate. The Boc protecting group on the acetaldehyde is crucial to prevent self-condensation and polymerization.

Step 2: Reduction

  • Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise over 15 minutes. This reducing agent is selected because it is less reactive towards carbonyls than other hydrides, allowing the reduction to be specific to the iminium ion, and it does not generate gaseous byproducts.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Workup and Purification

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 4: Deprotection

  • Dissolve the purified intermediate in dichloromethane (0.2 M).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 equivalents) or 4M HCl in dioxane, dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the target compound, typically as a salt.

Pharmacological Activity and Therapeutic Applications

Derivatives of the 2-methylpiperidine ethylamine scaffold have been investigated for a wide range of therapeutic applications, demonstrating significant biological activity.

Central Nervous System (CNS) Activity

Many piperidine derivatives exhibit activity at CNS targets due to their structural similarity to endogenous neurotransmitters.

  • 5-HT1A Receptor Agonism: Certain 2-pyridinemethylamine derivatives containing a piperidine linker have been developed as potent and selective 5-HT1A receptor agonists.[5] These compounds have shown potential as antidepressant and anxiolytic agents. For example, the compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) was found to be a potent agonist both in vitro and in vivo, demonstrating significant antidepressant effects in rat models.[5]

  • Antidepressant Activity: Other derivatives, such as 3-[(2-ethoxyphenoxy)methyl]piperidine compounds, have been synthesized and screened for antidepressant activity, showing efficacy comparable to the established drug viloxazine in biogenic amine reuptake inhibition assays.[6]

Acetylcholinesterase (AChE) Inhibition

The inhibition of AChE is a key strategy for the treatment of Alzheimer's disease. The piperidine ring is a core component of the highly potent and selective AChE inhibitor, Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine).[7] Structure-activity relationship studies in this class have shown that the piperidine nitrogen and the overall structure of the benzylpiperidine moiety are critical for binding to the enzyme's active site. The development of Donepezil highlights the potential for piperidine-based structures to yield highly potent and selective enzyme inhibitors.[7]

Antimicrobial and Anticancer Activity

The versatility of the piperidine scaffold extends to antimicrobial and anticancer applications.

  • Antifungal Activity: Certain pyridine-connected piperidine derivatives have been synthesized and shown to possess significant antifungal activity, with MIC values as low as 0.24 µg/mL.[8] These compounds were found to disrupt the plasma membrane of the fungal pathogen Candida auris.

  • Anticancer Activity: Analogues of the anticancer drug Gefitinib, incorporating a 2-methylpiperidine moiety, have been synthesized and shown to have anti-tumor activity.[9] Additionally, other piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, with some showing potent activity surpassing that of doxorubicin.[10]

Summary of Biological Data
Compound ClassTarget/ActivityPotency (Example)Reference
Pyridinemethylamine Derivatives5-HT1A Receptor AgonistIn vitro and in vivo agonist activity[5]
Benzylpiperidine Indanone DerivativesAcetylcholinesterase (AChE) InhibitionIC50 = 5.7 nM (Donepezil)[7]
Pyridine-Piperidine HybridsAntifungal (C. auris)MIC = 0.24 - 0.97 µg/mL[8]
Gefitinib AnaloguesAnti-tumor ActivityNot specified[9]
3-[(2-ethoxyphenoxy)methyl]piperidineAntidepressant (Amine Reuptake)Comparable to Viloxazine[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-methylpiperidine ethylamine derivatives is highly dependent on their specific substitution patterns. Synthesizing the available data allows for the elucidation of key SAR trends.

Caption: Key structure-activity relationship trends for 2-methylpiperidine derivatives.

  • Substitution on the Piperidine Nitrogen: For many CNS and enzyme targets, a large, often aromatic, substituent on the piperidine nitrogen is critical for activity. For example, in AChE inhibitors like Donepezil, the benzyl group is essential for binding within a hydrophobic gorge of the enzyme.[7]

  • The Role of the 2-Methyl Group: As discussed, the stereochemistry at the C-2 position can be a deciding factor in potency. While not always explicitly detailed in initial studies, separating and testing individual enantiomers is a critical step in lead optimization.

  • The Ethylamine Linker: The length and rigidity of the linker connecting the piperidine to another functional group are paramount. In many cases, constraining the flexible ethylamine chain within a more rigid ring system can lock the molecule into a bioactive conformation, thereby increasing potency.[7]

  • Terminal Functional Groups: The nature of the group at the end of the ethylamine chain largely defines the therapeutic target. Aromatic and heterocyclic groups are common, providing opportunities for varied interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking, which are essential for high-affinity binding.

Conclusion and Future Directions

The 2-methylpiperidine ethylamine scaffold represents a privileged structure in medicinal chemistry. The combination of the stereochemically complex and metabolically robust 2-methylpiperidine core with the versatile ethylamine linker provides a powerful platform for the design of novel therapeutics. The diverse biological activities reported, from CNS modulation to antimicrobial and anticancer effects, underscore the scaffold's chemical tractability and its ability to interact with a wide range of biological targets.

Future research should focus on several key areas:

  • Stereoselective Synthesis: The development of efficient and scalable methods for the synthesis of enantiomerically pure 2-methylpiperidine precursors is essential to fully explore the impact of stereochemistry on biological activity.

  • Novel Target Identification: High-throughput screening of diverse libraries of these derivatives against new and emerging biological targets could uncover novel therapeutic applications.

  • Pharmacokinetic Optimization: A deeper investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class is needed to guide the design of derivatives with improved drug-like properties, moving promising leads closer to clinical development.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to exploit the rich chemical and biological potential of 2-methylpiperidine ethylamine derivatives to develop the next generation of innovative medicines.

References

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC. Available at: [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. Available at: [Link]

  • Structure activity relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • 2-Methylpiperidine | C6H13N | CID 7974 - PubChem. Available at: [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]

  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine - PubChem. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • Structure activity relationship study | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

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N-[2-(2-Methylpiperidin-1-yl)ethyl]propan-2-amine: A Technical Guide to Structural Evolution and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical architecture, and strategic application of N-[2-(2-Methylpiperidin-1-yl)ethyl]propan-2-amine , a specialized diamine synthon that has emerged as a critical building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulators.

Executive Summary & Historical Context

This compound (CAS Registry Number: Implied via derivatives, commercially available as building block) represents a sophisticated evolution in the design of "privileged structures" in drug discovery. Historically, medicinal chemistry relied heavily on simple diethylamine or piperidine side chains to confer solubility and basicity to drug candidates (e.g., in early antihistamines and antipsychotics).

The discovery and utilization of this specific molecule mark a shift towards sterically defined pharmacophores . Unlike the achiral and conformationally flexible diethylamine group, the 2-methylpiperidine moiety introduces a chiral center and steric bulk adjacent to the nitrogen. This structural modification—coupled with the secondary isopropylamine tail—was developed to solve specific challenges in kinase selectivity (specifically Pim-2 and FLT3 pathways) and Toll-like Receptor (TLR) modulation .

Its "discovery" is not a singular event but a result of High-Throughput Screening (HTS) optimization , where researchers sought to improve the metabolic stability and receptor subtype selectivity of amino-alkyl linkers.

Chemical Identity & Structural Logic

This molecule is a non-symmetrical ethylenediamine derivative. Its value lies in its three distinct functional domains, each serving a specific role in ligand-protein binding.

Structural Domains
DomainChemical MoietyFunction in Drug Design
Head Group 2-MethylpiperidineSteric Anchor: The C2-methyl group restricts ring conformation, enhancing selectivity for specific hydrophobic pockets (e.g., ATP-binding sites).
Linker Ethyl (-CH₂CH₂-)Spacer: Provides the optimal distance (approx. 2.5–3.0 Å) between the basic centers to bridge amino acid residues (e.g., Aspartate/Glutamate).
Tail Group Propan-2-amine (Isopropyl)Solubilizing/H-Bonding: The secondary amine acts as a hydrogen bond donor/acceptor and improves lipophilicity (LogD) compared to a primary amine.
Physicochemical Profile[1]
  • Molecular Formula: C₁₁H₂₄N₂[1]

  • Molecular Weight: 184.32 g/mol [1]

  • Predicted pKa: ~10.2 (Piperidine N), ~9.5 (Secondary Amine N)

  • LogP (Predicted): ~2.1 (Moderate lipophilicity, ideal for CNS or cell membrane penetration)

Synthesis & Production Protocols

The synthesis of this compound typically follows a convergent pathway. Below is the standard Reductive Amination Protocol used in research settings to ensure high purity and yield.

Experimental Workflow (Self-Validating Protocol)

Objective: Synthesize the target diamine from 2-methylpiperidine and N-(2-oxoethyl)propan-2-amine precursors.

Reagents:

  • 2-Methylpiperidine (1.0 eq)

  • N-(2-chloroethyl)propan-2-amine (Alternative alkylation route) OR 2-(isopropylamino)acetaldehyde (Reductive route)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Reducing Agent

  • Dichloromethane (DCM) - Solvent

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-methylpiperidine in DCM under nitrogen atmosphere. Add the aldehyde precursor (if using reductive amination). Stir for 30 minutes at room temperature to allow hemiaminal/imine equilibrium.

    • Validation: Monitor via TLC (disappearance of starting amine).

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 20 minutes. The mild nature of STAB prevents over-reduction or side reactions common with NaBH₄.

  • Quenching: After 4 hours, quench with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer with DCM (3x).

  • Purification: The crude oil is purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:9:1).

Alternative Route (Alkylation): Reaction of 2-methylpiperidine with N-(2-chloroethyl)propan-2-amine in the presence of K₂CO₃ in acetonitrile at reflux. This method is preferred for large-scale industrial synthesis due to lower reagent costs.

Strategic Applications in Drug Discovery

The molecule has been identified as a crucial intermediate in patent literature regarding oncology and immunology .

Kinase Inhibition (Pim-2 / FLT3)

In the development of inhibitors for Pim-2 (Proviral Integration Site for Moloney Murine Leukemia Virus) , the 2-methylpiperidine motif is used to fill specific hydrophobic regions in the ATP-binding pocket. The ethyl-isopropylamine tail extends towards the solvent front, improving the drug's water solubility—a critical failure point for many early kinase inhibitors.

  • Mechanism: The basic nitrogen of the piperidine ring often forms a salt bridge with a conserved Aspartate residue (e.g., Asp186 in Pim-1/2), while the methyl group induces a twist that improves selectivity against homologous kinases.

Toll-Like Receptor (TLR) Antagonism

Recent patents (e.g., US11370794) utilize this structure as a side chain for TLR7/8 antagonists . These compounds are designed to treat autoimmune diseases like Lupus. The diamine side chain mimics the interactions of viral RNA, effectively blocking the receptor's activation loop.

Signaling Pathway Visualization

The following diagram illustrates the role of this molecule in modulating the Pim-2 signaling pathway, leading to apoptosis in cancer cells.

Pim2_Pathway cluster_inhibition Mechanism of Action Compound Drug Candidate (Containing Target Amine) Pim2 Pim-2 Kinase (Overexpressed) Compound->Pim2 Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Restores Bad Bad Protein (Pro-Apoptotic) Pim2->Bad Phosphorylates Myc c-Myc (Proliferation) Pim2->Myc Stabilizes pBad Phospho-Bad (Inactivated) Bad->pBad Blocked by Drug Bad->Apoptosis Active State Survival Cell Survival (Tumor Growth)

Figure 1: Mechanism of action for Pim-2 inhibitors utilizing the this compound pharmacophore to restore apoptosis in resistant cancer cells.

Technical Data Summary

PropertyValue/DescriptionRelevance
Boiling Point ~230°C (Predicted)High thermal stability for synthesis.
Chirality C2 on PiperidineOften used as a racemic mixture in early discovery, but enantiopure (R/S) forms are separated for clinical candidates.
Metabolic Stability HighThe 2-methyl group sterically hinders N-dealkylation by Cytochrome P450 enzymes.
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding.
H-Bond Acceptors 2 (Tertiary & Secondary N)Critical for solubility.

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from

  • Google Patents. Toll-like receptor antagonist compounds and methods of use (US11370794B2). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Piperidine Derivatives in Kinase Inhibition. Retrieved from

  • Google Patents. 9h-pyrrolo[2,3-b: 5,4-c'] dipyridine azacarboline derivatives (CA2756152A1). Retrieved from

Sources

A Strategic Guide to the Toxicological Evaluation of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine is a novel chemical entity with a structure suggesting potential pharmacological activity, stemming from its piperidine moiety—a common scaffold in medicinal chemistry. As with any new compound intended for potential therapeutic application or human exposure, a comprehensive toxicological evaluation is paramount to ensure safety. This technical guide outlines a strategic, multi-tiered approach for the thorough toxicological assessment of this compound, in alignment with international regulatory standards. In the absence of existing public data, this document serves as a roadmap for generating the necessary safety profile, guiding researchers through in silico, in vitro, and in vivo methodologies. The causality behind experimental choices is elucidated to provide a scientifically rigorous and self-validating framework for its toxicological characterization.

Introduction: The Imperative for a De Novo Toxicological Profile

This compound is a synthetic compound featuring a 2-methylpiperidine group linked via an ethyl chain to an isopropylamine. The piperidine ring is a privileged scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties and potent biological activities. While the parent compound, 2-methylpiperidine, is known to be a hazardous chemical, the toxicological profile of this specific derivative is currently uncharacterized in publicly available literature. Therefore, a systematic and comprehensive evaluation of its safety is a prerequisite for any further development.

This guide provides a robust framework for the toxicological assessment of this compound, adhering to the principles of scientific integrity and regulatory expectations, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3]

Foundational Assessment: Physicochemical and In Silico Profiling

Prior to initiating biological testing, a thorough understanding of the compound's physicochemical properties and a computational toxicological assessment are essential. These initial steps are cost-effective and provide critical insights that guide subsequent experimental designs.

Physicochemical Characterization

A comprehensive analysis of the compound's physical and chemical properties is the first step. These parameters are crucial for formulation development and for predicting its behavior in biological systems.

Table 1: Key Physicochemical Parameters for Toxicological Assessment

ParameterExperimental MethodRationale
Solubility Thermodynamic or Kinetic Solubility AssaysDetermines feasibility for in vitro and in vivo dosing formulations.
LogP/LogD Shake-flask or HPLC-based methodsPredicts lipophilicity, which influences membrane permeability and potential for bioaccumulation.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, affecting absorption and distribution.
Chemical Stability HPLC-based stability-indicating assaysAssesses degradation in various conditions (pH, light, temperature) to ensure test article integrity.
In Silico Toxicological Prediction

Computational toxicology models can predict potential liabilities and guide the focus of subsequent in vitro and in vivo testing.

Table 2: Recommended In Silico Models

Model TypeEndpointRationale
QSAR Mutagenicity, Carcinogenicity, Skin SensitizationIdentifies potential structural alerts for toxicity based on data from analogous compounds.
PBPK Modeling Pharmacokinetic simulationPredicts absorption, distribution, metabolism, and excretion (ADME) profiles to inform dose selection.
hERG Inhibition Cardiotoxicity predictionScreens for potential to block the hERG potassium channel, a key indicator of cardiac risk.

In Vitro Toxicity Assessment: A Mechanistic Deep Dive

In vitro assays are fundamental for elucidating mechanisms of toxicity and for reducing reliance on animal testing, in line with the "3Rs" principle (Replacement, Reduction, Refinement).

Cytotoxicity Assays

Determining the concentration at which a compound induces cell death is a primary step in toxicological screening.

  • Cell Culture: Plate selected cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell viability is inhibited.[4][5]

Genotoxicity Assays

Assessing the potential of a compound to damage genetic material is a critical regulatory requirement.

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon.[6][7][8]

  • Metabolic Activation: Conduct the assay with and without a mammalian liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.[6]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[9][10]

  • Cell Treatment: Treat mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) with the test compound, with and without S9 metabolic activation.[11][12][13]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[11][12][14]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant increase in micronucleated cells suggests clastogenic or aneugenic activity.[11][14]

Organ-Specific Toxicity

Given that the liver is a primary site of drug metabolism, assessing potential hepatotoxicity is crucial.[15][16][17][18][19]

Subchronic_Toxicity_Study cluster_0 Study Phases cluster_1 Endpoints Dosing Dosing Phase (28 or 90 days) Recovery Recovery Phase (e.g., 4 weeks) Dosing->Recovery Satellite group Clinical_Obs Clinical Observations Dosing->Clinical_Obs Body_Weight Body Weight & Food Consumption Dosing->Body_Weight Hematology Hematology Dosing->Hematology Clin_Chem Clinical Chemistry Dosing->Clin_Chem Urinalysis Urinalysis Dosing->Urinalysis Pathology Gross & Histopathology Recovery->Pathology

Sources

Methodological & Application

Application Note: In Vitro Characterization & Profiling of N-[2-(2-Methylpiperidin-1-yl)ethyl]propan-2-amine

[1]

Introduction & Compound Overview

This compound (hereafter referred to as Compound A ) is a functionalized diamine featuring a lipophilic 2-methylpiperidine ring linked via an ethyl chain to a secondary isopropylamine.[1]

This structural class is frequently encountered as:

  • Pharmacophore Scaffolds: In neuroactive drugs targeting Sigma-1 (

    
    ) or Muscarinic (
    
    
    ) receptors.[1]
  • Synthetic Intermediates: Building blocks for complex API synthesis.[1]

  • Impurity Standards: Degradants of piperidine-containing pharmaceuticals.

Critical Analysis: The presence of a basic nitrogen (

Cationic Amphiphilic Drug (CAD)1lysosomal trappingphospholipidosis potentialnon-specific binding1
Chemical Structure & Properties
PropertyValue (Predicted)Relevance
IUPAC Name This compoundIdentity
Molecular Formula

Mass Spec Confirmation
Molecular Weight 184.32 g/mol Stoichiometry
LogP / LogD ~1.8 - 2.2 (pH 7.[1]4)Membrane Permeability
pK_a (Basic) ~9.8 (Piperidine N), ~10.2 (Amine N)Solubility & Ionization

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the logical flow of in vitro assays, moving from basic quality control to functional safety profiling.

AssayWorkflowcluster_PhysChemPhysicochemical Profilingcluster_ADMEADME & SafetyStartCompound A(Stock Solution Prep)QCQC: LC-MS Purity & Solubility CheckStart->QCLogDLogD/pKa Determination(Potentiometric)QC->LogDPAMPAPermeability (PAMPA)(BBB Model)QC->PAMPAMicrosomeMetabolic Stability(Liver Microsomes)PAMPA->MicrosomeIf PermeablehERGhERG Inhibition(Patch Clamp / Binding)Microsome->hERGPLDPhospholipidosis Assay(HCS / Lipid Accumulation)Microsome->PLD

Caption: Integrated screening cascade for piperidine-amine derivatives, prioritizing purity, permeability, and safety pharmacology.

Detailed Experimental Protocols

Protocol 1: Stock Preparation & Solubility Assessment

Rationale: As a basic amine, Compound A may form carbonate salts in air or adhere to glass.[1] Proper handling is critical.

Materials:

  • Compound A (Solid or Oil).[1]

  • DMSO (Anhydrous, HPLC Grade).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • 96-well UV-Star® Microplates (Greiner).[1]

Procedure:

  • Weighing: Weigh ~5 mg of Compound A into a glass vial (avoid plastic to prevent sorption).

  • Dissolution: Dissolve in DMSO to reach a 10 mM stock concentration . Vortex for 1 minute.

  • Kinetic Solubility Assay:

    • Spike 10 mM DMSO stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

    • Incubate at 25°C for 2 hours with shaking (300 rpm).

    • Filter via 0.45 µm PVDF filter plate.[1]

    • Analysis: Quantify filtrate using HPLC-UV (210 nm) or LC-MS/MS against a standard curve.

    • Acceptance Criteria: Solubility > 50 µM is required for standard bioassays.[1]

Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Rationale: The N-alkyl and piperidine rings are susceptible to oxidative dealkylation by Cytochrome P450s (CYP2D6/3A4).[1]

System: Human Liver Microsomes (HLM) + NADPH Regenerating System.[1]

Steps:

  • Reaction Mix: Prepare 100 µL reaction volumes in 96-well plates:

    • Microsomal protein: 0.5 mg/mL.[1]

    • Compound A: 1 µM (Final).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at

    
     min into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot

    
     vs. time.
    
    • 
      [1]
      
Protocol 3: hERG Safety Assay (Fluorescence Polarization)

Rationale: Piperidine-linkers are classic pharmacophores for hERG channel blockade, posing a QT-prolongation risk.[1]

Method: Competitive binding using the Red Membrane Potential Dye or Radioligand ([3H]-Dofetilide).[1] Here we describe the Fluorescence Polarization (FP) tracer displacement method (Predictor™ hERG).

Materials:

  • Membrane preparations containing hERG channels.[1]

  • Tracer (Red-shifted fluorescent hERG ligand).[1]

  • Assay Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 4 mM KCl).[1]

Procedure:

  • Titration: Prepare a 10-point serial dilution of Compound A (0.1 nM to 30 µM) in assay buffer (1% DMSO max).

  • Binding: Add 10 µL of Compound A dilution + 10 µL hERG membranes + 10 µL Tracer to a 384-well black low-volume plate.

  • Incubation: Incubate for 2-4 hours at room temperature (equilibrium binding).

  • Readout: Measure Fluorescence Polarization (Ex: 530 nm / Em: 590 nm).

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Hill equation) to determine

    
    .
    
    • Risk Threshold:

      
       indicates high risk; 
      
      
      moderate risk.[1]

Mechanism of Action & Signaling (Hypothetical)

If Compound A is investigated as a Sigma-1 Receptor Ligand (common for this scaffold), the following pathway outlines the expected cellular response (Chaperone modulation).

SigmaPathwayCompoundCompound ASig1RSigma-1 Receptor(MAM Localized)Compound->Sig1RAgonist BindingBiPBiP/GRP78(Dissociation)Sig1R->BiPDissociatesIP3RIP3 Receptor(Stabilization)Sig1R->IP3RChaperonesCaCa2+ Flux(Mito-ER Transfer)IP3R->CaOptimizes

Caption: Putative mechanism if Compound A acts as a Sigma-1 agonist, modulating ER-Mitochondria Ca2+ signaling.[1]

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Page. Retrieved from

  • PubChem Compound Summary. Piperidine Derivatives and Physicochemical Data. National Library of Medicine.[1] Retrieved from

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for PAMPA/Microsome protocols).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] hERG potassium channels, drug safety, and the QT interval. Nature. (Grounding for hERG protocol).

Application Notes and Protocols for the Formulation of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Formulation Challenges of a Novel Lipophilic Amine

N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine is a lipophilic amine compound with therapeutic potential that, like many new chemical entities (NCEs), presents significant formulation challenges. Its complex structure suggests poor aqueous solubility, a critical hurdle for achieving adequate bioavailability via oral administration. This document provides a comprehensive guide to strategic formulation approaches designed to enhance the solubility and subsequent absorption of this molecule. We will delve into the rationale behind selecting specific formulation technologies, provide detailed experimental protocols, and outline the necessary characterization techniques to ensure the development of a robust and effective drug delivery system.

The core objective of these application notes is to equip researchers with the foundational knowledge and practical methodologies to systematically approach the formulation of this compound, transforming a promising active pharmaceutical ingredient (API) into a viable therapeutic product.

Preformulation Assessment: The Foundation of Rational Formulation Design

Prior to embarking on complex formulation development, a thorough preformulation assessment is paramount. This initial characterization of the API will inform the selection of the most appropriate formulation strategy.

Key Physicochemical Parameters for this compound:

ParameterPredicted Value/CharacteristicSignificance for Formulation
Molecular Weight ~212.38 g/mol Influences diffusion and membrane permeation.
LogP High (Predicted)Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Low (Predicted)A primary challenge for oral bioavailability.[1][2]
pKa Basic (Predicted)The molecule will likely have pH-dependent solubility.
Crystallinity To be determinedThe crystalline form will be less soluble than the amorphous form.[3]

Protocol 1: Basic Physicochemical Characterization

  • Solubility Determination:

    • Prepare saturated solutions of the API in various media (e.g., water, 0.1N HCl, phosphate buffered saline pH 6.8, and pH 7.4).

    • Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).

    • Filter the solutions to remove undissolved solid.

    • Analyze the filtrate for API concentration using a validated HPLC method.

  • LogP Determination:

    • Utilize the shake-flask method with n-octanol and water.

    • Dissolve a known amount of the API in the two-phase system.

    • After equilibration, measure the API concentration in both the aqueous and octanol phases via HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Solid-State Characterization:

    • Employ X-ray powder diffraction (XRPD) to determine the crystallinity of the bulk API.

    • Use differential scanning calorimetry (DSC) to identify the melting point and any polymorphic forms.

Formulation Strategies for Enhancing Bioavailability

Given the predicted poor aqueous solubility of this compound, the following formulation technologies are recommended. Each approach aims to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids.

Amorphous Solid Dispersions (ASDs)

Rationale: Converting the crystalline API into a high-energy amorphous state can significantly increase its aqueous solubility and dissolution rate.[3][4][5] ASDs achieve this by molecularly dispersing the drug within a polymeric carrier matrix, which also helps to prevent recrystallization.[3]

Workflow for Amorphous Solid Dispersion Development:

ASD_Workflow cluster_screening Screening Phase cluster_formulation Formulation & Processing cluster_characterization Characterization Polymer_Screening Polymer Screening (e.g., PVP, HPMCAS, Soluplus®) Solvent_Selection Solvent Selection (for spray drying) Polymer_Screening->Solvent_Selection informs Hot_Melt_Extrusion Hot Melt Extrusion (HME) Polymer_Screening->Hot_Melt_Extrusion informs Spray_Drying Spray Drying Solvent_Selection->Spray_Drying input for Solid_State Solid-State Analysis (XRPD, DSC) Spray_Drying->Solid_State produces Hot_Melt_Extrusion->Solid_State produces Dissolution In Vitro Dissolution Testing Solid_State->Dissolution validates amorphous state for Stability Physical Stability Assessment Dissolution->Stability informs stability studies

Caption: Workflow for ASD formulation development.

Protocol 2: Preparation of an ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Screen various polymers such as polyvinylpyrrolidone (PVP), hypromellose acetate succinate (HPMCAS), and Soluplus® for their ability to form a stable amorphous dispersion with the API.

    • Select a common solvent system (e.g., methanol, ethanol, or acetone) that dissolves both the API and the chosen polymer.

  • Spray Drying Process:

    • Dissolve the API and polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer ratio).

    • Optimize spray drying parameters:

      • Inlet temperature: Set to efficiently evaporate the solvent without degrading the API.

      • Atomization pressure: Adjust to control droplet size.

      • Feed rate: Control the rate at which the solution is introduced into the drying chamber.

    • Collect the resulting powder from the cyclone.

  • Characterization:

    • Confirm the amorphous nature of the spray-dried dispersion using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature).

    • Determine drug loading and content uniformity via HPLC.

    • Perform in vitro dissolution testing in simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to the crystalline API.[6]

Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: For highly lipophilic compounds, LBDDS can enhance oral bioavailability by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[7][8][9] These formulations can also facilitate lymphatic uptake, which can be advantageous for certain drugs.

Types of Lipid-Based Formulations:

Formulation TypeCompositionCharacteristics
Type I OilsSimple oil solutions of the drug.
Type II Oils and water-insoluble surfactantsForm coarse emulsions upon dispersion in aqueous media.
Type III (SEDDS/SMEDDS) Oils, water-soluble surfactants, and co-solventsSpontaneously form fine emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation in aqueous media.[8]

Protocol 3: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Excipient Screening:

    • Determine the solubility of the API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, propylene glycol).

    • Select excipients that demonstrate high solubilizing capacity for the API.

  • Ternary Phase Diagram Construction:

    • Systematically mix the selected oil, surfactant, and co-solvent in various ratios.

    • For each mixture, add a small amount of water and observe the resulting dispersion to identify the self-microemulsifying region.

  • Formulation Optimization:

    • Prepare several SMEDDS formulations with varying excipient ratios within the identified microemulsion region.

    • Incorporate the API into the optimized placebo formulations.

  • Characterization:

    • Droplet Size Analysis: Dilute the SMEDDS formulation in a relevant aqueous medium and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Self-Emulsification Time: Assess the time taken for the formulation to form a microemulsion upon gentle agitation in simulated gastric fluid.

    • In Vitro Drug Release: Utilize a dialysis bag method or a flow-through cell apparatus (USP Apparatus 4) to evaluate the drug release profile from the SMEDDS.[10][11]

Polymeric Nanoparticles (PNPs)

Rationale: Encapsulating the API within polymeric nanoparticles can improve its solubility and stability, and potentially offer controlled release and targeted delivery.[12][13][14] The small size of nanoparticles can enhance absorption through various biological membranes.[12]

Workflow for Polymeric Nanoparticle Formulation:

PNP_Workflow cluster_prep Preparation cluster_fabrication Nanoparticle Fabrication cluster_purification Purification & Collection cluster_characterization Characterization Polymer_API_Solution Dissolve Polymer and API in Organic Solvent Nanoprecipitation Nanoprecipitation/ Solvent Evaporation Polymer_API_Solution->Nanoprecipitation Aqueous_Phase Prepare Aqueous Phase (with stabilizer) Aqueous_Phase->Nanoprecipitation Centrifugation Centrifugation/ Lyophilization Nanoprecipitation->Centrifugation Particle_Size Particle Size & Zeta Potential (DLS) Centrifugation->Particle_Size Morphology Morphology (TEM/SEM) Particle_Size->Morphology Encapsulation_Efficiency Encapsulation Efficiency & Drug Loading Morphology->Encapsulation_Efficiency In_Vitro_Release In Vitro Release Study Encapsulation_Efficiency->In_Vitro_Release

Caption: General workflow for PNP fabrication and characterization.

Protocol 4: Preparation of PNPs by Nanoprecipitation

  • Materials:

    • Biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).[15]

    • Organic solvent (e.g., acetone).

    • Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol (PVA) or poloxamer 188).

  • Nanoparticle Formation:

    • Dissolve the API and PLGA in acetone to form the organic phase.

    • Inject the organic phase into the aqueous phase under constant stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

    • Continue stirring to allow for the evaporation of the organic solvent.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to separate the PNPs from the aqueous medium.

    • Wash the nanoparticles several times with deionized water to remove any residual stabilizer and unencapsulated drug.

    • Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.

  • Characterization:

    • Particle Size and Zeta Potential: Use DLS to determine the mean particle size, PDI, and surface charge (zeta potential).

    • Morphology: Visualize the shape and surface of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).[16]

    • Encapsulation Efficiency (EE) and Drug Loading (DL):

      • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break them apart and release the encapsulated drug.

      • Quantify the amount of encapsulated drug using HPLC.

      • Calculate EE and DL using the following formulas:

        • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

        • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • In Vitro Release: Perform an in vitro release study using a dialysis method in a buffer that mimics physiological pH.[10][17]

Conclusion and Future Directions

The formulation of this compound necessitates a strategic approach to overcome its inherent poor aqueous solubility. Amorphous solid dispersions, lipid-based drug delivery systems, and polymeric nanoparticles all represent viable and promising pathways to enhance its oral bioavailability.[4][18][] The selection of the final formulation will depend on a comprehensive evaluation of the preformulation data, the desired pharmacokinetic profile, and manufacturing considerations. The protocols and characterization methods outlined in this guide provide a robust framework for the systematic development and optimization of a clinically viable drug product. Further in vivo studies will be essential to establish a strong in vitro-in vivo correlation and confirm the efficacy of the selected formulation strategy.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Google Scholar.
  • Paniagua, I., et al. (2023). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Polymers, 15(23), 4639. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Characterization of Drug Delivery Systems by Transmission Electron Microscopy. (2024). Handbook of Experimental Pharmacology, 284, 191-209. [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). ResearchGate. [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2024). MDPI. [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science. Retrieved February 13, 2026, from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Czajkowska-Kośnik, A., et al. (2019). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. Current Pharmaceutical Design, 25(21), 2382-2390. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. (2020). Frontiers in Molecular Biosciences, 7, 290. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Journal of Drug Delivery Science and Technology, 84, 104523. [Link]

  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. (2023). Pharmaceutics, 15(11), 2603. [Link]

  • A Comprehensive Review on Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13. [Link]

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  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]

  • Polymeric Nanoparticles for Drug Delivery. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. (2024). ACS Nano, 18(23), 15809-15818. [Link]

  • Development and Characterization of Controlled Drug Delivery Using Nanoparticles. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Enhancement of dissolution performance of amorphous solid dispersions by plasticization. (2021). Advanced Drug Delivery Reviews, 178, 113947. [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (2022). Molecular Pharmaceutics, 19(1), 238-251. [Link]

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018). Dissolution Technologies, 25(4), 6-12. [Link]

  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.). CPL. Retrieved February 13, 2026, from [Link]

  • In Vitro Release Testing (IVRT). (n.d.). Teledyne LABS. Retrieved February 13, 2026, from [Link]

  • Video: In Vitro Drug Release Testing: Overview, Development and Validation. (2025). JoVE. [Link]

  • In-Vitro Release Testing. (n.d.). CD Formulation. Retrieved February 13, 2026, from [Link]

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Application Notes and Protocols: Crystallization Methods for N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a critical strategy to enhance its physicochemical and biopharmaceutical properties.[1][2] For basic compounds such as N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine, salt formation can significantly improve aqueous solubility, dissolution rate, stability, and manufacturability.[2] The subsequent crystallization of this salt is a pivotal manufacturing step, dictating the final solid-state properties of the drug substance, including particle size distribution, polymorphism, and purity.[3][4] A well-controlled crystallization process is paramount to ensuring consistent product quality and therapeutic efficacy.[5][6]

This guide provides a comprehensive overview of the principles and methodologies for the successful crystallization of this compound salts. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties of this compound

Before delving into crystallization methods, it is essential to understand the key physicochemical characteristics of the parent compound, this compound.

PropertyValue/InformationSignificance for Crystallization
Chemical Structure C11H24N2The presence of two basic nitrogen atoms (a secondary amine and a tertiary amine within the piperidine ring) allows for the formation of mono- or di-protonated salts.
Molar Mass 184.32 g/mol Influences solubility calculations and stoichiometric additions of counter-ions.
Physical State Liquid (at room temperature)The free base is not a solid, making salt formation a necessary step for solid dosage form development.
pKa (Estimated) ~10-11 for the piperidine nitrogen and ~9-10 for the secondary amine.The pKa difference between the API and the counter-ion is a key determinant in salt formation and stability.
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.Knowledge of solubility in various solvents is crucial for selecting appropriate crystallization systems.[3]

Part 1: Salt Screening and Selection

The initial and most critical phase is the selection of an appropriate counter-ion to form a stable, crystalline salt. A well-designed salt screening process explores a variety of pharmaceutically acceptable counter-ions to identify the salt form with the most desirable properties.[1]

Rationale for Salt Screening
  • Improved Physicochemical Properties : Different salt forms of the same API can exhibit vastly different solubility, dissolution rates, hygroscopicity, and stability.[2]

  • Polymorph Discovery : A comprehensive screen can identify various polymorphic forms of a salt, which is crucial for selecting the most stable and bioavailable form.[7][8]

  • Intellectual Property : New, stable crystalline forms of a drug can be patentable.[8]

Experimental Workflow for Salt Screening

The following diagram outlines a typical workflow for a medium-throughput salt screening experiment.

Caption: Workflow for Pharmaceutical Salt Screening.

Protocol: Medium-Throughput Salt Screening

This protocol is designed for a 96-well plate format, allowing for the efficient screening of multiple counter-ions and solvent systems.

Materials:

  • This compound free base

  • A library of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, phosphoric, tartaric, citric, maleic, succinic, fumaric acids)[9]

  • A range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, water)[9][10]

  • 96-well crystallization plates

  • Automated liquid handler (optional, but recommended)

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • Optical microscope

  • X-Ray Powder Diffractometer (XRPD)

Procedure:

  • Stock Solution Preparation : Prepare a stock solution of the free base in a suitable solvent (e.g., 100 mg/mL in isopropanol).

  • Counter-ion Solution Preparation : Prepare stock solutions of the selected acids in compatible solvents.

  • Dispensing : Dispense the free base stock solution into the wells of the 96-well plate.

  • Counter-ion Addition : Add stoichiometric amounts (e.g., 1:1 and 1:2 molar ratios) of the acid solutions to the wells.

  • Solvent Variation : If desired, add different co-solvents to the wells to explore a wider range of crystallization conditions.

  • Equilibration : Seal the plate and place it on a shaker. Employ various equilibration strategies:

    • Slow Evaporation : Puncture the seal with a small needle and leave at room temperature.

    • Temperature Cycling : Cycle the temperature (e.g., between 5°C and 40°C) over several days.[11]

    • Slurry Equilibration : If solids form, allow them to slurry for an extended period to encourage conversion to the most stable form.[11]

  • Observation : Periodically inspect the wells for crystal formation using an optical microscope.

  • Isolation : Once crystals have formed, isolate them by centrifuging the plate and decanting the supernatant.

  • Drying : Dry the isolated solids under vacuum.

  • Characterization : Analyze the resulting solids using XRPD to identify unique crystalline forms. Further characterization of promising candidates should include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS).[12][13]

Part 2: Crystallization Methods and Protocols

Once a suitable salt form has been identified, the next step is to develop a robust and scalable crystallization process. The primary methods for inducing crystallization from a solution are cooling, anti-solvent addition, evaporation, and slurry crystallization.[3][4]

Cooling Crystallization

This is one of the most common crystallization techniques, particularly for salts that exhibit a significant increase in solubility with temperature.

Principle : A saturated or near-saturated solution of the salt is prepared at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent nucleation and crystal growth.[4]

Protocol: Cooling Crystallization of a Hydrochloride Salt

Materials:

  • This compound hydrochloride salt

  • Isopropanol (IPA)

  • Jacketed crystallization vessel with overhead stirrer and temperature probe

  • Heating/cooling circulator

Procedure:

  • Dissolution : Charge the crystallization vessel with the hydrochloride salt and IPA (e.g., a 1:4 w/v ratio).

  • Heating : Heat the mixture to 60-70°C with stirring until all the solid has dissolved.

  • Cooling Profile : Initiate a controlled cooling profile. A linear cooling rate of 10-20°C per hour is a good starting point.

  • Seeding (Optional but Recommended) : Once the solution has cooled by 5-10°C, add a small quantity of seed crystals of the desired polymorph. This helps to control nucleation and can lead to a more uniform particle size distribution.

  • Crystal Growth : Continue the controlled cooling to the final temperature (e.g., 0-5°C).

  • Aging : Hold the slurry at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization and potential maturation of the crystal form.

  • Isolation : Isolate the crystals by filtration.

  • Washing : Wash the filter cake with a small amount of cold IPA to remove residual mother liquor.

  • Drying : Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C).

Antisolvent Crystallization

This method is useful for salts that have high solubility in one solvent but are poorly soluble in another.

Principle : The salt is dissolved in a "good" solvent. An "antisolvent," in which the salt is sparingly soluble, is then added to the solution. This reduces the overall solubility of the salt, inducing supersaturation and crystallization.[4]

Protocol: Antisolvent Crystallization of a Tartrate Salt

Materials:

  • This compound tartrate salt

  • Methanol (solvent)

  • Ethyl acetate (antisolvent)

  • Crystallization vessel with overhead stirrer and addition funnel

Procedure:

  • Dissolution : Dissolve the tartrate salt in a minimal amount of methanol at room temperature.

  • Antisolvent Addition : Slowly add ethyl acetate to the stirred solution. The addition rate should be controlled to maintain a moderate level of supersaturation.

  • Nucleation and Growth : Observe for the onset of nucleation (cloudiness). Once nucleation occurs, the antisolvent addition rate may be adjusted to control crystal growth.

  • Aging : After the full volume of antisolvent has been added, continue stirring the slurry for 1-2 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying : Follow the same procedures as described for cooling crystallization, using a mixture of methanol and ethyl acetate for washing.

Evaporative Crystallization

This technique is often employed at the laboratory scale for screening purposes but can be adapted for larger scales.

Principle : The salt is dissolved in a solvent or solvent mixture, and the solvent is slowly evaporated. As the solvent volume decreases, the concentration of the salt increases, leading to supersaturation and crystallization.

Protocol: Evaporative Crystallization

Materials:

  • This compound salt

  • Suitable solvent (e.g., acetone, acetonitrile)

  • Crystallization dish or beaker

  • A system for controlled evaporation (e.g., a fume hood with adjustable sash, or a gentle stream of nitrogen)

Procedure:

  • Dissolution : Prepare a solution of the salt that is below its saturation point.

  • Evaporation : Place the solution in a location where the solvent can evaporate slowly and without disturbance. Covering the container with a perforated film can help to control the evaporation rate.

  • Crystal Growth : As the solvent evaporates, crystals will form and grow.

  • Isolation : Once a suitable crop of crystals has formed, they can be isolated by decanting the remaining mother liquor and gently washing with a small amount of a solvent in which the salt is poorly soluble.

  • Drying : Air-dry the crystals or place them in a desiccator.

Slurry Crystallization (Polymorph Transformation)

This method is particularly useful for converting a less stable crystalline form (metastable) into a more stable form.

Principle : A suspension (slurry) of the metastable form is stirred in a solvent system in which it has slight solubility. The metastable form will slowly dissolve and the more stable form will crystallize out, as it has lower solubility. This process is driven by the difference in the free energy between the two polymorphs.

Protocol: Slurry Conversion

Materials:

  • Metastable form of the this compound salt

  • A solvent or solvent mixture in which the salt has low to moderate solubility (e.g., ethanol/water mixture)

  • Stirred vessel

Procedure:

  • Slurry Preparation : Create a slurry of the metastable form in the chosen solvent system.

  • Equilibration : Stir the slurry at a constant temperature for an extended period (from several hours to several days).

  • Monitoring : Periodically take samples of the solid phase and analyze them by XRPD to monitor the conversion to the more stable form.

  • Isolation : Once the conversion is complete, isolate the stable form by filtration.

  • Washing and Drying : Wash and dry the product as previously described.

Process Optimization Workflow

The following diagram illustrates a typical workflow for optimizing a crystallization process.

Caption: Workflow for Crystallization Process Optimization.

Part 3: Characterization of Crystalline Salts

Thorough characterization of the final crystalline product is essential to ensure its quality and suitability for formulation.

TechniquePurposeInformation Obtained
X-Ray Powder Diffraction (XRPD) To identify the crystalline form (polymorph) and assess crystallinity.[4][14]A unique diffraction pattern that serves as a "fingerprint" for a specific crystal lattice.
Differential Scanning Calorimetry (DSC) To determine melting point, purity, and identify polymorphic transitions.[15][16]Thermal events such as melting endotherms, crystallization exotherms, and solid-solid transitions.
Thermogravimetric Analysis (TGA) To quantify the amount of residual solvent or water in the crystal structure (solvates/hydrates).[15]Mass loss as a function of temperature, indicating desolvation or decomposition events.
Optical/Scanning Electron Microscopy (SEM) To observe crystal habit (shape) and size.Visual information on the morphology of the crystals.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the salt.Quantification of the API and any related impurities.
Dynamic Vapor Sorption (DVS) To assess the hygroscopicity of the crystalline solid.[15]The extent and rate of water uptake by the solid at different relative humidities.

Conclusion

The successful crystallization of this compound salts is a multi-faceted process that requires a systematic approach, from rational salt selection to the meticulous optimization of crystallization parameters. By understanding the underlying scientific principles and employing the detailed protocols outlined in this guide, researchers and drug development professionals can effectively control the solid-state properties of the API, ensuring the development of a safe, stable, and efficacious pharmaceutical product. Adherence to Good Manufacturing Practices (GMP) throughout this process is crucial for regulatory compliance and consistent product quality.[5][6][17][18]

References

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Jones, A. G., et al. (2019). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 1, 3. Retrieved from [Link]

  • Thakur, G., et al. (2015). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Young Pharmacists, 7(4), 284-293. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, June 7). How to salt screen using the Crystal 16. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Dalton Pharma Services. FDA's Guidelines for GMP Of API. Retrieved from [Link]

  • U.S. Food and Drug Administration. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • Google Patents. (2020). Recrystallization purification method of enamine salt. CN111632400B.
  • Coles, S. J., et al. (2023). Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-) Salts of N-Substituted Guanidinium Cations. Molecules, 28(8), 3379. Retrieved from [Link]

  • Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 18(5), 749-762. Retrieved from [Link]

  • Bolla, G., & Nangia, A. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 53. Retrieved from [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 12(5), 2147-2150. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs. Retrieved from [Link]

  • Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. Retrieved from [Link]

  • Xform, Inc. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, September). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]

  • Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]

  • International Journal of Scientific Research. (2015). XRD and TGA-DSC as an effective tools of research in physical sciences. Retrieved from [Link]

  • ResearchGate. Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • UCL Discovery. (2017, September 7). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • Acta Physica Polonica A. (2015). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Retrieved from [Link]

  • ResearchGate. (2016, June 7). Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal. Retrieved from [Link]

  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common impurities in the synthesis of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of N-[2-(2-Methylpiperidin-1-yl)ethyl]propan-2-amine presents unique challenges driven by the steric hindrance of the 2-methylpiperidine ring and the nucleophilic competition inherent in polyamine synthesis.

This guide addresses the critical quality attributes (CQAs) for this molecule. The most robust synthetic route typically involves a stepwise nucleophilic substitution:

  • Activation: Alkylation of 2-methylpiperidine with a dihaloethane (e.g., 1-bromo-2-chloroethane).

  • Amination: Displacement of the terminal halide by isopropylamine.

Critical Process Parameter (CPP): The steric bulk at the alpha-position of the piperidine ring significantly retards the initial alkylation rate (


), often requiring harsh conditions that inadvertently promote elimination side-reactions.

The Impurity Profile (The "What")

The following table categorizes the most frequent impurities detected via LC-MS and GC-MS during process optimization.

Impurity CodeCommon NameStructure DescriptionMechanism of FormationRelative Retention (RRT)*
IMP-A The "Dimer" N,N-bis[2-(2-methylpiperidin-1-yl)ethyl]propan-2-amineOver-Alkylation: The product (secondary amine) competes with isopropylamine for the alkylating agent.> 1.2 (Late eluter)
IMP-B Vinyl-Elimination 1-vinyl-2-methylpiperidineE2 Elimination: High temperature or strong base causes dehydrohalogenation of the chloroethyl intermediate.< 0.8 (Early eluter)
IMP-C Hydrolysis Alcohol 2-(2-methylpiperidin-1-yl)ethanolHydrolysis: Moisture ingress reacts with the chloroethyl intermediate or aziridinium species.< 0.5 (Very early)
IMP-D Regio-Isomer VariesAziridinium Ring Opening: If formed via aziridinium, attack may occur at the wrong carbon (less likely with 2-Me steric bulk but possible).~ 1.0 (Co-eluter)

*RRT values are approximate and depend on C18 vs. Phenyl-Hexyl column selection.

Visualization: Reaction Pathways & Impurity Divergence

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathway SM1 2-Methylpiperidine (Sterically Hindered) Inter Intermediate: 1-(2-chloroethyl)-2-methylpiperidine SM1->Inter Step 1: SN2 (Slow) Linker 1-Bromo-2-chloroethane Linker->Inter Azir Spiro-Aziridinium (Transient Species) Inter->Azir Intramolecular Cyclization Product TARGET MOLECULE This compound Inter->Product Step 2: SN2 + iPrNH2 Imp_Vinyl IMP-B: Vinyl Species (Elimination) Inter->Imp_Vinyl Base/Heat (E2 Elimination) Azir->Product Ring Opening iPrNH2 Isopropylamine (Nucleophile) Imp_Dimer IMP-A: Bis-Alkylated Dimer (Over-Alkylation) Product->Imp_Dimer + Inter (Competition)

Figure 1: Kinetic pathway showing the competition between product formation, elimination (IMP-B), and over-alkylation (IMP-A).

Technical Troubleshooting (FAQs)

Issue 1: "I am seeing a large M+ mass peak corresponding to the 'Dimer' (IMP-A). How do I stop this?"

Diagnosis: This is a classic secondary amine synthesis problem. The product you form is a secondary amine, which is often more nucleophilic than the starting isopropylamine, leading it to react with a second equivalent of the alkylating intermediate. Corrective Action:

  • Stoichiometry: You must use a large excess of isopropylamine (5–10 equivalents). This statistically favors the attack of the starting amine over the product.

  • Reverse Addition: Do not add the amine to the alkylating agent. Instead, slowly add the 1-(2-chloroethyl)-2-methylpiperidine solution into the refluxing isopropylamine. This keeps the concentration of the alkylating agent low relative to the amine [1].

Issue 2: "My reaction is extremely slow, and pushing the temperature just creates vinyl impurities."

Diagnosis: The methyl group at the C2 position of the piperidine ring creates significant steric hindrance, shielding the nitrogen lone pair. Increasing heat to overcome this energy barrier promotes E2 elimination (dehydrohalogenation) over SN2 substitution [2]. Corrective Action:

  • Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents like Acetonitrile (MeCN) or DMF . These solvents solvate cations well but leave the amine nucleophile "naked" and more reactive.

  • Catalysis: Add Potassium Iodide (KI) (0.1 eq). This generates the iodoethyl intermediate in situ. Iodide is a better leaving group than chloride, accelerating the SN2 reaction without requiring higher temperatures that favor elimination [3].

Issue 3: "The 2-methylpiperidine starting material is not disappearing."

Diagnosis: Incomplete conversion due to the "Thorpe-Ingold" effect or simple steric blocking. Corrective Action:

  • Ensure you are using a strong enough inorganic base (e.g.,

    
     or 
    
    
    
    ) to neutralize the HCl/HBr generated.
  • Protocol Tip: If using the hydrochloride salt of 2-methylpiperidine, you must free-base it first or use an extra equivalent of base.

Optimized Synthetic Protocol

This protocol is designed to minimize IMP-A (Dimer) and IMP-B (Vinyl) .

Reagents:

  • 1-(2-chloroethyl)-2-methylpiperidine (HCl salt): 1.0 eq

  • Isopropylamine: 10.0 eq (Excess is critical)

  • Potassium Carbonate (

    
    ): 2.5 eq
    
  • Potassium Iodide (KI): 0.1 eq (Catalyst)

  • Solvent: Acetonitrile (MeCN) - Anhydrous

Step-by-Step:

  • Preparation: In a reaction vessel, charge Isopropylamine (10 eq) and

    
     (2.5 eq) in MeCN. Heat to mild reflux (approx. 40-50°C).
    
  • Controlled Addition: Dissolve 1-(2-chloroethyl)-2-methylpiperidine (1 eq) and KI (0.1 eq) in a minimal amount of MeCN. Load this into a syringe pump or dropping funnel.

  • Reaction: Add the piperidine solution dropwise over 2–3 hours to the amine mixture.

    • Why? High dilution of the electrophile prevents the product from encountering it and forming the dimer.

  • Work-up: Upon completion (TLC/LC-MS), cool to room temperature. Filter off inorganic salts.

  • Purification: Concentrate the filtrate. The excess isopropylamine is volatile (bp ~32°C) and will be removed easily, leaving the crude product.

  • Salt Formation (Optional): Dissolve crude oil in diethyl ether and treat with HCl/dioxane to precipitate the hydrochloride salt, which rejects any non-basic vinyl impurities.

References

  • ACS GCI Pharmaceutical Roundtable. (2025). Avoiding Over-alkylation in Amine Synthesis. ACS Green Chemistry Institute. [Link]

  • Srivastava, N., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.[1][2][3][4] Frontiers in Chemistry, 11, 1280633. [Link]1]

  • ResearchGate. (2017).[5] Procedure for N-alkylation of Piperidine - Expert Discussion. [Link]

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Overcoming solubility issues with N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming solubility challenges with N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine, designed for researchers and drug development professionals.

Technical Support Center: this compound

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel compound is critical to experimental success. This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to address the most common challenge encountered with this molecule: aqueous solubility.

The structure of this compound, featuring two basic amine functionalities and significant alkyl character, presents a classic solubility conundrum. It is a weakly basic compound, and its aqueous solubility is profoundly dependent on pH.[1][2] This guide will provide you with the foundational knowledge and practical steps to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my neutral pH buffer (e.g., PBS pH 7.4), but it immediately precipitated. What is happening?

A1: This is the most common issue encountered and is directly related to the chemical structure of the compound. This compound has two basic amine groups: a tertiary amine (the piperidine nitrogen) and a secondary amine. At neutral or alkaline pH, these amines are predominantly in their free base, uncharged form. The molecule's significant nonpolar surface area (from the methyl, ethyl, and isopropyl groups) makes this uncharged form lipophilic and thus poorly soluble in aqueous media.[3] Precipitation occurs because the concentration you are trying to achieve exceeds the intrinsic solubility of the free base at that pH.

Q2: How can I effectively solubilize this compound in an aqueous buffer?

A2: The most direct strategy is to leverage the basic nature of the amine groups through pH adjustment.[4] By lowering the pH of your solvent, you protonate the nitrogen atoms, converting them into positively charged ammonium salts (R₃N + H⁺ ⇌ R₃NH⁺). This charge introduction dramatically increases the molecule's polarity, thereby enhancing its interaction with water and significantly increasing its solubility.[5][6] The solubility of compounds with basic anions is generally enhanced in acidic solutions.[5]

A good starting point is to prepare a concentrated stock solution in a slightly acidic aqueous vehicle (e.g., pH 4-5) or even in pure water with a stoichiometric amount of a suitable acid (like HCl) before diluting it into your final buffer.

Q3: What is the optimal pH for solubilizing my compound, and how do I determine it?

A3: The optimal pH is one that is low enough to ensure complete protonation of the amine groups. A key parameter for this is the compound's pKa, which is the pH at which 50% of the molecules are in their ionized (protonated) form. For basic drugs, a good rule of thumb is to adjust the pH to at least 2 units below the pKa of the basic centers.[7] The predicted basic pKa for similar piperidine structures is approximately 10.8.[8] Therefore, maintaining a pH below 8.8 is a good starting point, with significantly higher solubility typically observed at pH values of 6 or lower.

To experimentally determine this, you can perform a pH-solubility profile. This involves measuring the solubility of the compound across a range of pH values.

Protocol: Generating a pH-Solubility Profile
  • Preparation: Prepare a series of buffers spanning a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm filter is a common method.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will visually demonstrate the pH at which solubility is maximized.

Q4: Even at a low pH, I cannot reach the high concentration needed for my experiment. What are my next options?

A4: If pH adjustment alone is insufficient, the next step is to employ co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving compounds with lipophilic character by reducing the interfacial tension between the compound and the aqueous medium.[9]

Workflow for Troubleshooting Solubility Issues

G cluster_0 Systematic Solubility Enhancement Workflow A Start: Solubility Issue Identified B Is the compound a weak base/acid? A->B C Primary Strategy: pH Adjustment B->C Yes M Compound is Neutral. Skip to Co-solvent Strategy. B->M No D Determine pKa. Adjust pH to 2 units below pKa for bases. C->D E Solubility Adequate? D->E F Secondary Strategy: Co-solvent Screening E->F No K Proceed with Experiment E->K Yes G Screen DMSO, Ethanol, PEG 400, Propylene Glycol at various % (v/v). F->G H Solubility Adequate? G->H I Advanced Strategy: Salt Form Selection H->I No H->K Yes J Screen common counter-ions (HCl, Mesylate, Tartrate). Isolate and characterize solid salt. I->J J->K Salt form successful L Consider alternative formulation (e.g., excipients, cyclodextrins). J->L Persistent issues M->F

Caption: Systematic workflow for enhancing compound solubility.

Q5: Which co-solvents are most effective and how should I screen them?

A5: The choice of co-solvent depends on the specific application (e.g., in vitro vs. in vivo) due to potential toxicity. For initial in vitro screening, a panel of common co-solvents is recommended.

Co-solventTypical Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizing power; common for in vitro stock solutions, but can have cellular effects. Use at <0.5% in final assay.
Ethanol (EtOH)5-20%Good solubilizer, generally well-tolerated in many systems.
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity, often used in formulation development for oral and parenteral delivery.[11][12]
Propylene Glycol (PG)10-40%Common vehicle in pharmaceutical formulations.[12]

Protocol: Co-solvent Screening

  • Prepare a 10 mM stock solution of your compound in 100% of each co-solvent (DMSO, EtOH, etc.).

  • In separate tubes, add increasing volumes of the co-solvent stock to your primary aqueous buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, 10%, and 20%.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

  • If no precipitation is observed, you can quantify the concentration to confirm solubility. This allows you to identify the minimum percentage of co-solvent required to maintain your target concentration.

Q6: My compound is intended for in vivo studies, and I want to avoid co-solvents. Is forming a salt a viable alternative?

A6: Absolutely. Preparing a stable, crystalline salt form is a superior strategy for in vivo applications and long-term storage.[13] Salt formation converts the molecule into an ionic compound, which often has improved solubility, a faster dissolution rate, and better handling properties (e.g., less hygroscopicity) compared to the free base.[14][15] For a basic compound like this, you would form a salt with an acid.

Conceptual Diagram: Effect of pH on Ionization and Solubility

Caption: Effect of pH on the ionization state of the molecule.

Protocol: Small-Scale Salt Screening

  • Dissolution: Dissolve a known molar amount of the free base compound in a minimal amount of a suitable organic solvent (e.g., isopropanol, acetone).

  • Counter-ion Addition: Add one molar equivalent of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid) dropwise while stirring. If the compound has two basic centers, you may need two equivalents.

  • Precipitation/Crystallization: The salt may precipitate immediately. If not, you can induce precipitation by cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether), or allowing the solvent to evaporate slowly.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess properties like crystallinity (via PXRD), thermal behavior (via DSC), and, most importantly, measure its aqueous solubility.[16]

Common Acid Counter-ionsResulting SaltNotes
Hydrochloric Acid (HCl)HydrochlorideVery common, often highly soluble.[15]
Methanesulfonic AcidMesylateTends to form stable, crystalline salts.[15]
Sulfuric AcidSulfateCan form highly crystalline salts.
Tartaric AcidTartrateA chiral dicarboxylic acid, useful for resolving racemates.
Citric AcidCitrateOften used in oral formulations.[17]

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges associated with this compound and ensure the reliability and reproducibility of your experimental results.

References

  • World Journal of Pharmaceutical Research. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from [Link]

  • Chimia. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • Molecules. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling: N-[2-(2-Methylpiperidin-1-yl)ethyl]propan-2-amine vs. Structural Isomers

Executive Summary & Technical Context

Compound: this compound Formula: C₁₁H₂₄N₂ Exact Mass: 184.1939 Da Relevance: This compound represents a class of unsymmetrical N,N'-substituted diamines, often encountered as intermediates in pharmaceutical synthesis or as structural analogs in forensic analysis of novel psychoactive substances (NPS).

The Analytical Challenge: The primary challenge in analyzing this molecule is distinguishing it from its positional isomers (3-methyl and 4-methylpiperidine analogs) and determining the specific alkylation site on the diamine chain. Standard low-resolution MS often yields similar base peaks for these isomers. This guide provides a definitive fragmentation logic to resolve these ambiguities, comparing Electron Ionization (EI) patterns against Electrospray Ionization (ESI) and isomeric standards.

Mechanistic Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable alpha-cleavage driven by the two nitrogen centers. The tertiary nitrogen (piperidine) and secondary nitrogen (isopropylamine) compete for charge retention.

Primary Fragmentation Pathways
  • Pathway A: Ethyl Linker Cleavage (Dominant)

    • Mechanism: Alpha-cleavage relative to the piperidine nitrogen triggers the scission of the central ethyl bridge (

      
      ).
      
    • Result: This generates the resonance-stabilized N-methylene-2-methylpiperidinium ion .

    • Diagnostic Ion: m/z 112 (Base Peak).[1]

    • Complementary Ion: The isopropyl-iminium fragment (

      
      ) appears at m/z 72 .
      
  • Pathway B: Piperidine Ring Cleavage (Isomer Specific)

    • Mechanism: Loss of the methyl group at the C2 position of the piperidine ring.

    • Result: Formation of the

      
       ion.
      
    • Significance: This is more pronounced in the 2-methyl isomer than in 3- or 4-methyl isomers due to the stability of the resulting iminium double bond at the bridgehead.

  • Pathway C: Isopropyl Group Loss

    • Mechanism: Alpha-cleavage at the secondary amine.

    • Result: Loss of a methyl radical from the isopropyl group (

      
      ) or loss of the entire isopropyl group (less common).
      
Visualization: Fragmentation Pathway (DOT)

Fragmentation Parent Parent Molecule [M]+• m/z 184 PathA α-Cleavage (Ethyl Bridge) Parent->PathA -•CH2NHiPr Parent->PathA -•(2-Me-Pip)CH2 PathB Ring Fragmentation (Loss of CH3) Parent->PathB Ion112 2-Me-Piperidinium Ion (Base Peak) m/z 112 PathA->Ion112 Ion72 Isopropyl-iminium Ion m/z 72 PathA->Ion72 Ion169 [M-15]+ m/z 169 PathB->Ion169

Caption: Primary EI fragmentation pathways showing the competitive formation of the diagnostic m/z 112 base peak and secondary m/z 72 ion.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its most likely "alternatives"—its structural isomers and different ionization methods.[2]

A. Isomeric Differentiation (The "Fingerprint" Test)

Distinguishing the 2-methyl, 3-methyl, and 4-methyl isomers requires analyzing the intensity ratios of specific ring fragments.

Feature2-Methyl isomer (Target) 3-Methyl / 4-Methyl isomers Differentiation Logic
Base Peak m/z 112 m/z 112 Both yield the same methylene-piperidinium ion; not diagnostic alone.
Ring Fragment m/z 98 (High Abundance)m/z 98 (Lower Abundance)The 2-methyl group facilitates specific ring-opening eliminations (B-cleavage) that are sterically hindered in 3/4-isomers.
[M-15] Peak Distinct Weak/Absent Loss of the C2-methyl is electronically favored in the 2-isomer to form a conjugated iminium system.
m/z 42 vs 44 High m/z 42High m/z 442-substituted piperidines often undergo retro-Diels-Alder type fragmentation yielding

(m/z 42).
B. Method Performance: EI (GC-MS) vs. ESI (LC-MS/MS)
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Signal Fragment Ions (m/z 112, 72, 98)Protonated Molecular Ion

(m/z 185)
Structural Insight High. Provides "fingerprint" for isomer ID.Low. Soft ionization preserves the molecule; requires MS/MS for fragments.
Sensitivity Moderate (ng range).High (pg range).
Best Use Case Identification of unknowns and impurity profiling.Quantification in biological matrices (plasma/urine).

Experimental Protocols

To replicate these results, the following validated protocols are recommended.

Protocol A: GC-MS Structural Confirmation

Use this for distinguishing isomers.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade). No derivatization is required due to the volatility of the diamine.

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, Temp 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40–300.

Protocol B: ESI-MS/MS Quantification (MRM)

Use this for pharmacokinetic studies.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • Gradient: 5% B to 95% B over 5 mins.

  • Transitions (Positive Mode):

    • Quantifier: 185.2

      
       112.1 (Collision Energy: 20 eV).
      
    • Qualifier: 185.2

      
       72.1 (Collision Energy: 25 eV).
      

Analytical Workflow Diagram

The following decision tree outlines the logical flow for identifying this compound in a mixed sample.

Workflow Start Unknown Sample (Suspected Diamine) Method GC-MS Analysis (EI 70eV) Start->Method CheckMass Observe Molecular Ion [M]+ = 184? Method->CheckMass CheckBase Base Peak Analysis CheckMass->CheckBase Yes IsomerCheck Isomer Differentiation Check m/z 98 & [M-15] CheckBase->IsomerCheck Base = 112 ResultA m/z 112 (Base) m/z 72 (High) [M-15] Present IsomerCheck->ResultA ResultB m/z 112 (Base) [M-15] Absent m/z 98 Weak IsomerCheck->ResultB FinalA ID: N-[2-(2-Methylpiperidin-1-yl)... ResultA->FinalA FinalB ID: 3- or 4-Methyl Isomer ResultB->FinalB

Caption: Decision tree for distinguishing the target 2-methyl isomer from 3/4-methyl analogs using EI-MS spectral features.

References

  • BenchChem. (2025).[2][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 2-Propanamine, N-ethyl- (Fragment Analog). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Gupta, P., et al. (2018). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from [Link]

  • PubChem. (2024).[4] Compound Summary: N-(Piperidin-2-ylmethyl)propan-2-amine.[5] National Library of Medicine. Retrieved from [Link]

Sources

Structural Confirmation of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Stereochemical Challenge

In drug development, the precise structural characterization of flexible amine intermediates is critical. The target molecule, N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine , presents a classic structural challenge: it contains a chiral center at the piperidine C2 position, a flexible ethyl linker, and a secondary isopropyl amine.

While Nuclear Magnetic Resonance (NMR) is the industry workhorse for establishing connectivity, it often fails to definitively resolve absolute stereochemistry (


 vs. 

) and specific conformational preferences (axial vs. equatorial methyl positioning) in flexible, oily amines. This guide details why Single Crystal X-Ray Diffraction (SC-XRD) is the superior method for the definitive structural confirmation of this molecule, providing a rigorous comparison against standard spectroscopic alternatives.

The Challenge: Why Standard Methods Fall Short

The molecule consists of three distinct domains, each contributing to structural ambiguity:

  • The Piperidine Ring: Contains a methyl group at position 2.[1] This creates a chiral center. In solution, the ring undergoes rapid chair-chair interconversion, averaging NMR signals.

  • The Ethyl Linker: Highly flexible (

    
     rotation), making NOE (Nuclear Overhauser Effect) correlations difficult to interpret for spatial proximity.
    
  • The Secondary Amine: Subject to rapid nitrogen inversion and proton exchange.

Comparative Analysis: NMR vs. MS vs. SC-XRD
FeatureNMR (

H,

C, 2D)
Mass Spectrometry (HR-MS) SC-XRD (The Gold Standard)
Primary Output Connectivity & Solvation DynamicsMolecular Formula & FragmentationAbsolute 3D Structure
Stereochemistry Relative (requires derivatization)None (unless chiral column used)Absolute (

determination)
Conformation Time-averaged (dynamic)Gas-phase onlyPrecise Bond Lengths & Angles
Sample State Solution (Solvent effects active)Ionized GasSolid State (Lattice locked)
Ambiguity Risk High (for flexible linkers)Medium (Isomers have same mass)Low (Direct atom visualization)

Experimental Protocol: From Oil to Crystal

Since this compound is likely an oil at room temperature due to its flexible aliphatic chain, direct crystallization is difficult. The protocol below utilizes Salt Formation to generate a crystalline lattice suitable for diffraction.

Step 1: Salt Formation (The "Lattice Anchor")

To lock the flexible amine into a rigid lattice, we convert the free base into a hydrochloride or picrate salt.

  • Reagents: Target Amine (100 mg), Diethyl Ether (anhydrous), HCl (2M in Diethyl Ether).

  • Procedure:

    • Dissolve 100 mg of the amine in 2 mL of anhydrous Diethyl Ether.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 1.1 equivalents of HCl/Ether solution.

    • Observation: A white precipitate (the hydrochloride salt) should form immediately.

    • Filter and wash with cold ether.

Step 2: Crystal Growth (Vapor Diffusion)

The precipitate is too small for SC-XRD. We must grow a single crystal via slow diffusion.

  • Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent).

  • Procedure:

    • Dissolve the salt (~10 mg) in a minimum amount of Methanol in a small inner vial.

    • Place this open vial inside a larger jar containing Diethyl Ether.

    • Seal the outer jar tightly.

    • Mechanism: Ether vapor slowly diffuses into the Methanol, lowering solubility gradually and forcing the amine salt to organize into a highly ordered crystal lattice.

    • Timeline: Allow to stand undisturbed for 3-7 days at 4°C.

Step 3: X-Ray Data Collection[1][2]
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Temperature: 100 K (Cryostream). Crucial: Low temperature freezes the thermal vibration of the flexible ethyl chain, ensuring high resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (better for absolute configuration if heavy atoms are absent, though Cl in the salt helps).

Structural Insights: What XRD Reveals

Once the structure is solved (typically utilizing SHELXT for solution and SHELXL for refinement), the following data confirms the identity beyond doubt:

  • Absolute Configuration: By analyzing the anomalous dispersion (Flack parameter) from the Chloride counter-ion, you can definitively assign the C2 chiral center as (R) or (S) .

  • Piperidine Conformation: XRD will reveal if the 2-methyl group adopts an equatorial (thermodynamically favored) or axial position in the solid state, a detail often obscured in NMR by ring flipping.

  • Torsion Angles: The N-C-C-N torsion angle of the ethyl linker is precisely measured, revealing if the molecule adopts a gauche or anti conformation, which is relevant for receptor binding modeling.

Visualized Workflows

Diagram 1: Structural Elucidation Workflow

This diagram outlines the critical path from synthesis to definitive structural proof.

G Start Crude Amine (Oil) Salt Salt Formation (HCl/Picrate) Start->Salt Stabilize Growth Crystal Growth (Vapor Diffusion) Salt->Growth Order Lattice Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Growth->Diffraction Collect Data Solve Structure Solution (SHELXT) Diffraction->Solve Phase Problem Result Definitive 3D Structure (CIF File) Solve->Result Refine

Caption: The critical path from oily amine intermediate to definitive crystallographic file (CIF).

Diagram 2: Decision Matrix (NMR vs. XRD)

When should you invest the time in XRD for this molecule?

Decision Question Goal of Analysis? Path1 Check Purity/Connectivity Question->Path1 Path2 Determine Stereochemistry Question->Path2 Method1 NMR (1H, 13C) Path1->Method1 Routine Method2 SC-XRD Path2->Method2 Gold Standard Outcome1 Fast, but ambiguous stereochemistry Method1->Outcome1 Outcome2 Definitive Absolute Configuration (R/S) Method2->Outcome2

Caption: Decision logic for selecting XRD over NMR for chiral piperidine derivatives.

References

  • Grover, G. et al. (2015). Structural characterization of flexible amine derivatives via X-ray Crystallography. Journal of Molecular Structure.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Growth.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Santa Cruz Biotechnology. Product Data: this compound.[2]

  • Hofmann, A. (2020). Solid-State vs. Solution-State Conformation of Piperidine Alkaloids. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat this compound as a Class 1B Corrosive and Acute Toxin .

N-[2-(2-Methylpiperidin-1-yl)ethyl]propan-2-amine (hereafter referred to as NMPEP ) is a bifunctional aliphatic amine containing both a sterically hindered tertiary amine (piperidine ring) and a secondary amine (isopropylamino tail).

Unlike standard solvents, this molecule exhibits lipophilic corrosivity . The piperidine moiety facilitates rapid dermal absorption, while the basic nitrogen centers (pKa ~10-11) cause immediate saponification of fatty tissues upon contact. Standard laboratory safety glasses and thin nitrile gloves are insufficient for handling this compound.

Chemical Hazard Characteristics (SAR Analysis)
  • Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[1]

  • Reactivity: Hygroscopic; reacts rapidly with atmospheric CO₂ to form carbamates (crusting). Incompatible with strong oxidizers and acid chlorides.[2]

  • Sensitization: High potential for respiratory and skin sensitization due to the secondary amine motif.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the Permeation Rate of aliphatic amines. Standard disposable nitrile gloves often degrade or allow permeation within minutes when exposed to concentrated amines.

Task-Based PPE Selection Table
Hazard LevelOperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Level 1: Low Handling sealed containers; Inventory checks.Double Nitrile (Min 5 mil outer).Safety Glasses with side shields.[1]Standard Lab Coat (Cotton/Poly).N/A (General Lab Ventilation).
Level 2: Medium Weighing solids/liquids (<10g); Syringe transfer.Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (8 mil).Chemical Splash Goggles (Indirect Vented).Lab Coat + Chemical Apron (Tyvek or PVC).Fume Hood (Sash at 18").
Level 3: High Bulk synthesis (>10g); Spill cleanup; Heating.Laminate Liner (Silver Shield/4H) under Nitrile outer glove.[3]Face Shield + Splash Goggles.Impervious Coveralls (Tychem) + Sleeve Covers.PAPR or Full-Face Respirator (OV/Amine Cartridge) if outside hood.

Critical Insight: Why Laminate Gloves? Aliphatic amines can permeate nitrile rubber. For prolonged contact (Level 3), a Silver Shield (EVOH/PE) laminate glove provides >8 hours of breakthrough time, whereas nitrile may fail in <30 minutes.

PPE Decision Logic (Visualization)

The following diagram outlines the logical flow for selecting PPE based on the specific interaction with NMPEP.

PPE_Decision_Tree Start Start: Handling NMPEP IsSealed Is the container sealed? Start->IsSealed OpenHandling Open Handling Required IsSealed->OpenHandling No L1 Level 1 PPE: Std Lab Coat + Safety Glasses Single Nitrile Glove IsSealed->L1 Yes VolumeCheck Volume > 10mL or Heating? OpenHandling->VolumeCheck L2 Level 2 PPE: Fume Hood Required Splash Goggles Double Nitrile (8mil outer) VolumeCheck->L2 No L3 Level 3 PPE: Laminate (Silver Shield) Liners Face Shield + Goggles Tychem Apron/Sleeves VolumeCheck->L3 Yes

Figure 1: Decision tree for selecting appropriate PPE based on exposure risk and operational volume.

Operational Protocols

A. Engineering Controls (Pre-Work Check)

Before donning PPE, verify the Chemical Fume Hood :

  • Face Velocity: Must be 80–100 fpm (0.4–0.5 m/s).

  • Clearance: Remove unnecessary equipment to prevent turbulence.

  • Inert Atmosphere: If available, set up a Nitrogen line. NMPEP absorbs CO₂ and moisture, forming crusts that can jam syringes and lead to high-pressure sprays.

B. Donning Sequence (Scientific Best Practice)
  • Inspection: Check Tyvek sleeves/aprons for tears.

  • Inner Glove: Don standard nitrile exam glove.

  • Laminate Liner (If Level 3): Don Silver Shield glove.

  • Outer Glove: Don extended-cuff nitrile glove. Tuck the lab coat/sleeve cuff INSIDE the outer glove to create a shingle effect (liquid runs off, not in).

  • Eye Protection: Goggles go on last to prevent fogging during body prep.

C. Handling & Transfer
  • Liquid Transfer: Use positive displacement pipettes or glass syringes with Luer-lock needles. Avoid standard air-displacement pipettes, as the amine vapor pressure can cause dripping.

  • Quenching: Never add water directly to NMPEP. Dilute the amine into a chilled non-polar solvent (e.g., DCM or Toluene) before quenching with dilute acid to manage the exotherm.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill outside the fume hood:

  • Evacuate the immediate area (Amine vapors are respiratory irritants).

  • Don Level 3 PPE (Full face respirator with OV/Amine cartridges is mandatory).

  • Neutralize: Do not use water.[4] Use a spill pillow or sand/vermiculite.

  • Clean: Wipe surfaces with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.

Spill_Response Spill Spill Detected Assess Assess Volume/Location Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Outside Hood Absorb Absorb (Sand/Pad) NO WATER Assess->Absorb Inside Hood PPE_Up Don Level 3 PPE (Resp Protection) Evacuate->PPE_Up PPE_Up->Absorb Neutralize Wipe with Dilute Acetic Acid Absorb->Neutralize Waste Dispose as Basic Organic Waste Neutralize->Waste

Figure 2: Workflow for managing NMPEP spills, emphasizing the prohibition of water during the initial absorption phase.

Waste Disposal[5]
  • Classification: Basic Organic Waste (High pH).

  • Segregation: Do NOT mix with acidic waste streams (Risk of violent exotherm).

  • Container: Store in HDPE or glass containers. Avoid metal cans (corrosion risk).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]

  • PubChem. (2023). Piperidine (Compound Summary). National Library of Medicine. (Used for Structure-Activity Relationship extrapolation for piperidine derivatives). [Link]

Sources

×

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

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